Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-20-15(18)16(2,17)13-7-5-12-10-14(19-3)8-6-11(12)9-13/h6,8,10,13H,4-5,7,9,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMIRAUSRNRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1)C=CC(=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737246 | |
| Record name | Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225228-90-9 | |
| Record name | Ethyl α-amino-1,2,3,4-tetrahydro-6-methoxy-α-methyl-2-naphthaleneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225228-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its molecular characteristics, synthesis, and various biological activities, including anticancer and anticonvulsant properties.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 277.36 g/mol
- CAS Number : 1225228-90-9
The compound features a tetrahydronaphthalene moiety with a methoxy group, which contributes to its pharmacological properties. The presence of the amino and ester functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of the tetrahydronaphthalene derivative.
- Alkylation or acylation to introduce the ethyl amino group.
- Purification through recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | <10 | Apoptosis induction |
| Compound B | Jurkat | <5 | Mitochondrial disruption |
Anticonvulsant Activity
In addition to anticancer properties, the compound exhibits anticonvulsant effects. Research indicates that structurally similar compounds have shown efficacy in reducing seizure activity in animal models:
- Study Findings : Compounds with similar structural motifs were tested in PTZ (Pentylenetetrazol)-induced seizure models and displayed protective effects against seizures .
| Compound | Model | Protective Effect (%) |
|---|---|---|
| Compound C | PTZ Seizure Model | 100% |
| Compound D | PTZ Seizure Model | 75% |
The biological activity of this compound is likely mediated through:
- Receptor Interaction : Binding to specific receptors involved in cancer progression and seizure activity.
- Signal Transduction Pathways : Modulating pathways that lead to cell cycle arrest or apoptosis in cancer cells.
- Neurotransmitter Modulation : Influencing neurotransmitter levels that may contribute to seizure control.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs, along with implications for physicochemical properties and bioactivity:
Analysis of Structural and Functional Variations
Amino Group vs. Oxo/Carboxylic Acid: The amino group in the target compound provides a basic nitrogen capable of forming hydrogen bonds and ionic interactions, which are absent in oxo- or carboxylic acid derivatives like those in and . This feature may enhance binding to biological targets such as enzymes or receptors requiring protonation for activity.
Tetrahydronaphthalene vs. This could translate to improved pharmacokinetic profiles.
Ethyl Ester vs. Carboxylic Acid: The ethyl ester group increases lipophilicity, favoring passive diffusion across biological membranes. In contrast, carboxylic acid analogs (e.g., 2-(6-ethyl-naphthalen-2-yl)propanoic acid ) exhibit higher polarity, limiting bioavailability but improving solubility for parenteral formulations.
Heterocyclic vs. Bicyclic Systems: Compounds with pyridine or pyrimidine heterocycles (e.g., ) offer distinct electronic profiles, enabling interactions with metal ions or charged residues in target proteins. The tetrahydronaphthalene system in the target compound, however, provides a hydrophobic scaffold suitable for binding to nonpolar enzyme pockets.
Q & A
Q. How do researchers address challenges in resolving stereoisomers during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
